

# Comparative Pharmacokinetic Profiles of c-MYC Inhibitors: OMO-103 (Omomyc) and JQ1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | IZCZ-3    |           |  |  |  |
| Cat. No.:            | B10828285 | Get Quote |  |  |  |

A comprehensive guide for researchers and drug development professionals.

#### Introduction

The c-MYC oncogene is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.[1][2] However, the development of c-MYC inhibitors has been challenging due to the protein's intrinsically disordered nature. This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent c-MYC inhibitors: OMO-103 (Omomyc), a therapeutic mini-protein, and JQ1, a small molecule inhibitor of the BET bromodomain family that indirectly inhibits c-MYC expression.[1][3][4]

While the user requested a comparison with the compound "IZC\_Z-3," a thorough search of scientific literature and chemical databases did not yield any publicly available pharmacokinetic data for this specific molecule. Therefore, this guide focuses on OMO-103 and JQ1 to provide valuable insights for researchers in the field of c-MYC targeted therapy.

## **Pharmacokinetic Data Summary**

The following tables summarize the available pharmacokinetic parameters for OMO-103 and JQ1.

Table 1: Pharmacokinetic Parameters of OMO-103 (Omomyc) in Humans



| Parameter                         | Value                                                        | Species | Study Type                | Administrat<br>ion      | Source |
|-----------------------------------|--------------------------------------------------------------|---------|---------------------------|-------------------------|--------|
| Terminal Half-<br>life (serum)    | ~40 hours                                                    | Human   | Phase I<br>Clinical Trial | Intravenous<br>infusion | [5]    |
| Persistence<br>in Tumor<br>Tissue | Detected at<br>least 72<br>hours post-<br>administratio<br>n | Human   | Phase I<br>Clinical Trial | Intravenous<br>infusion | [6]    |
| Pharmacokin<br>etics              | Non-linear, with signs of tissue saturation at dose level 5  | Human   | Phase I<br>Clinical Trial | Intravenous<br>infusion | [5]    |

Table 2: Pharmacokinetic Parameters of JQ1

| Parameter               | Value                  | Species         | Study Type                                 | Administrat<br>ion | Source    |
|-------------------------|------------------------|-----------------|--------------------------------------------|--------------------|-----------|
| Half-life               | Short                  | Mouse,<br>Human | In vitro (liver<br>microsomes),<br>In vivo | Not specified      | [7][8][9] |
| Oral<br>Bioavailability | 49%                    | Not specified   | Preclinical                                | Oral               | [3]       |
| Metabolism              | Primarily by<br>CYP3A4 | Human,<br>Mouse | In vitro (liver microsomes)                | Not<br>applicable  | [8][9]    |

## **Experimental Protocols**

- 1. OMO-103 Phase I Clinical Trial (NCT04808362)
- Study Design: A first-in-human, open-label, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of OMO-103 in patients with advanced solid tumors.[1]



- Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors with no available curative therapy.[1]
- Dosing and Administration: OMO-103 was administered via weekly intravenous infusion over 30-45 minutes.[1]
- · Pharmacokinetic Sampling:
  - Serum: Blood samples were collected at various time points to determine the serum concentration of OMO-103.[10]
  - Tumor Tissue: Tumor biopsies were taken from patients to quantify the concentration of functional OMO-103 in the tumor tissue.[1]
- Analytical Method: A targeted mass spectrometry assay was developed for the absolute quantification of four Omomyc proteotypic peptides to measure the concentration of functional OMO-103 in tumor tissue lysates.[1]
- 2. JQ1 In Vitro Metabolism Study
- Objective: To investigate the metabolism of JQ1 in human and mouse liver microsomes.[7][8] [9]
- · Methodology:
  - JQ1 was incubated with human and mouse liver microsomes.
  - Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS).[11]
  - Recombinant cytochrome P450 (CYP) enzymes and chemical inhibitors were used to identify the specific enzymes responsible for JQ1 metabolism.[8][9]
- Key Findings: Nine metabolites of JQ1 were identified. CYP3A4 was determined to be the primary enzyme responsible for the metabolism of JQ1 in both human and mouse liver microsomes.[8][9]

### **Visualizations**



The following diagrams illustrate a typical workflow for a pharmacokinetic study and the mechanism of action of c-MYC inhibitors.



Click to download full resolution via product page

Caption: A simplified workflow of a typical pharmacokinetic study.





Click to download full resolution via product page

Caption: Mechanisms of action for direct and indirect c-MYC inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ascopubs.org [ascopubs.org]
- 2. rupress.org [rupress.org]
- 3. Selective inhibition of BET bromodomains PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. esmo.org [esmo.org]
- 6. Results of pharmacokinetic analysis show Omomyc mini-protein maintains its structural integrity in tumor tissue for at least 72 hours following administration | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Comparative Pharmacokinetic Profiles of c-MYC Inhibitors: OMO-103 (Omomyc) and JQ1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828285#comparing-the-pharmacokinetic-profiles-of-izc-z-3-and-related-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com